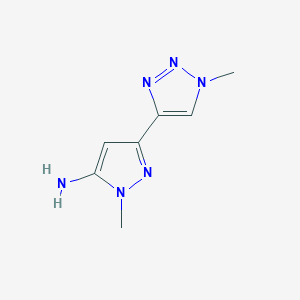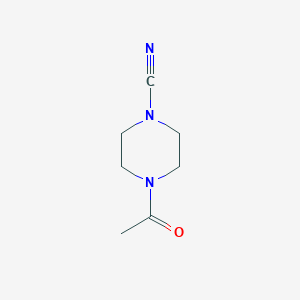
4-Acetylpiperazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylpiperazine-1-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a carbonitrile group. This unique structure imparts specific chemical properties that make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-1-carbonitrile typically involves the reaction of piperazine with acetonitrile under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylpiperazine-1-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The acetyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Acetylpiperazine-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Acetylpiperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Acetylpiperazine-1-carbonyl: This compound shares a similar piperazine core but has a carbonyl group instead of a carbonitrile group.
4-Acetylpiperazine-1-carboxamide: Another related compound with a carboxamide group attached to the piperazine ring.
Uniqueness: 4-Acetylpiperazine-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-acetylpiperazine-1-carbonitrile |
InChI |
InChI=1S/C7H11N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-5H2,1H3 |
InChI Key |
AJYGHIYGCJOYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)
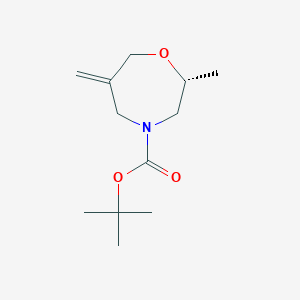

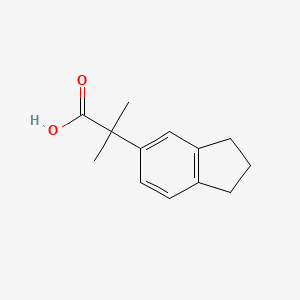
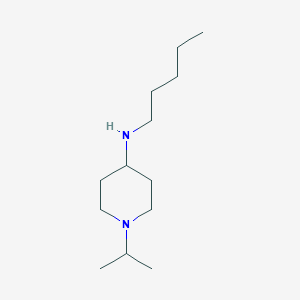
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)
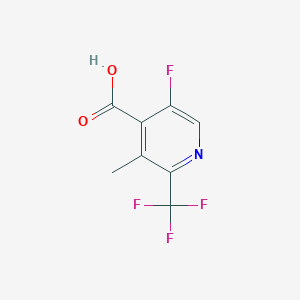
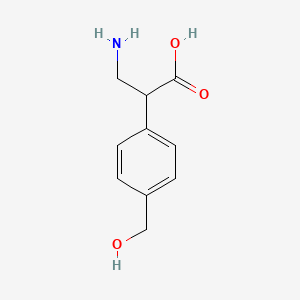
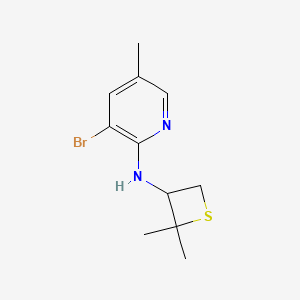
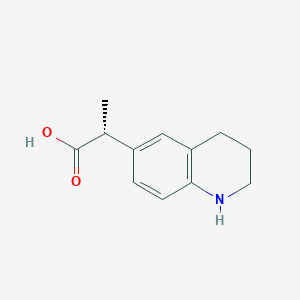
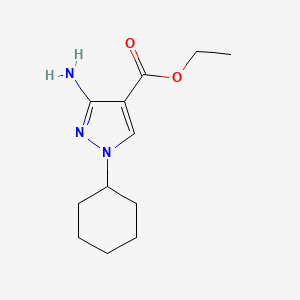
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
